REACTION_CXSMILES
|
O[CH:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)[CH3:3].S([O-])(O)(=O)=O.[K+].C(C1C=C(O)C(=CC=1)O)(C)(C)C>>[F:11][C:10]([F:12])([F:13])[C:7]1[CH:8]=[CH:9][C:4]([CH:2]=[CH2:3])=[CH:5][CH:6]=1 |f:1.2|
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Name
|
|
Quantity
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27 g
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Type
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reactant
|
Smiles
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OC(C)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
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7 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0.01 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C=C(C(O)=CC1)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The mixture was distilled at 150° to 180° C.
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Type
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DISTILLATION
|
Details
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to collect the whole distillate
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Type
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ADDITION
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Details
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Ether (20 ml) was added to the distillate
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Type
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CUSTOM
|
Details
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an ethereal layer was separated from water, and sodium sulfate
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Type
|
ADDITION
|
Details
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was added to the layer for dehydration
|
Type
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FILTRATION
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Details
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followed by filtration
|
Type
|
CUSTOM
|
Details
|
The ether was removed from the filtrate, to which 4-tert-butylcatechol
|
Type
|
ADDITION
|
Details
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was added again
|
Type
|
DISTILLATION
|
Details
|
The filtrate was then distilled at a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=C)C=C1)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |